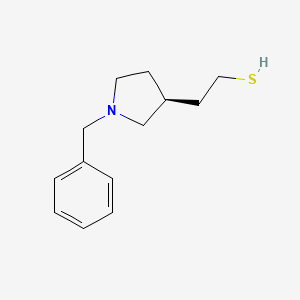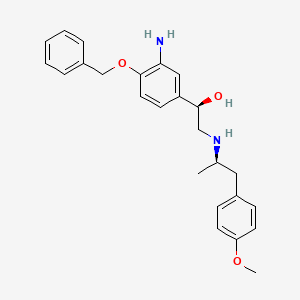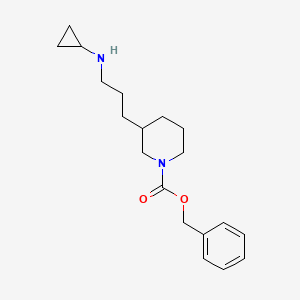![molecular formula C9H9ClF3N B13972741 (R)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13972741.png)
(R)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and an ethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons . The reaction conditions often include the use of transition metal catalysts, such as palladium or copper, under mild conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
®-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of agrochemicals and materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of ®-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and exert its effects. The chloro substituent also plays a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in the preparation of more complex fluorinated compounds.
Trifluoroacetimidoyl halides: These are potent trifluoromethyl synthons used in various synthetic applications.
Uniqueness
®-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine is unique due to its specific combination of a trifluoromethyl group, a chloro substituent, and an ethylamine moiety. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C9H9ClF3N |
|---|---|
Peso molecular |
223.62 g/mol |
Nombre IUPAC |
(1R)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 |
Clave InChI |
RJYIRHYXEOQIOQ-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(C(=CC=C1)C(F)(F)F)Cl)N |
SMILES canónico |
CC(C1=C(C(=CC=C1)C(F)(F)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



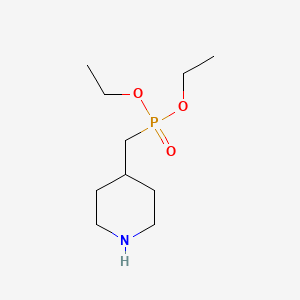
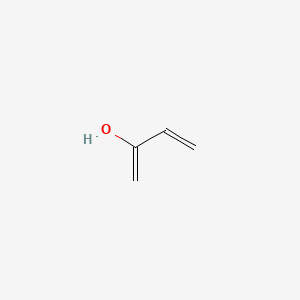
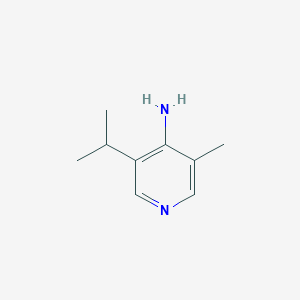
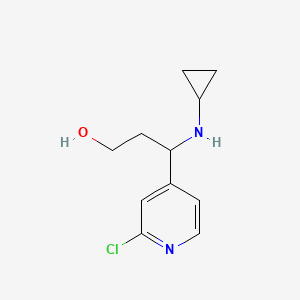
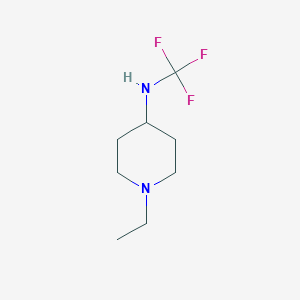
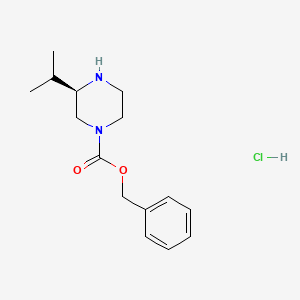
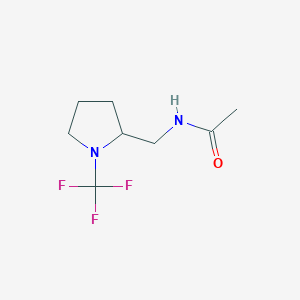
![Benzene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis-](/img/structure/B13972702.png)
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13972707.png)
